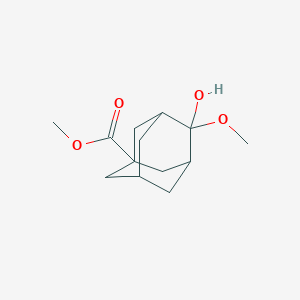
Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .
Vorbereitungsmethoden
The synthesis of Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate can be achieved through various methods. One common approach involves the methanolysis of adamantane derivatives. For instance, methanolysis of a precursor compound can yield a mixture of methyl 1- and 2-adamantanecarboxylates . Industrial production methods often involve the use of carbocation or radical intermediates that provide stability and reactivity unique to adamantane derivatives .
Analyse Chemischer Reaktionen
Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen. The compound can also participate in radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups like alkenes, alkynes, arenes, and carbonyl groups .
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various functional adamantane derivatives. In biology and medicine, adamantane derivatives are explored for their potential as bioactive compounds and pharmaceuticals. The compound’s unique structural properties make it valuable in the development of nanomaterials and catalysts .
Wirkmechanismus
The mechanism of action of Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate involves its interaction with molecular targets and pathways specific to its structure. The compound’s cage-like structure allows it to engage in unique interactions with biological molecules, potentially influencing various biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate can be compared to other adamantane derivatives such as 1,3-dehydroadamantane and 1,2-dehydroadamantane. These compounds share similar structural features but differ in their reactivity and applications. For example, 1,3-dehydroadamantane is known for its high reactivity and is used in the synthesis of various functional derivatives, while 1,2-dehydroadamantane is primarily found as an intermediate .
Eigenschaften
Molekularformel |
C13H20O4 |
|---|---|
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
methyl 4-hydroxy-4-methoxyadamantane-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-16-11(14)12-5-8-3-9(6-12)13(15,17-2)10(4-8)7-12/h8-10,15H,3-7H2,1-2H3 |
InChI-Schlüssel |
YRQKBDYSRQPLPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)(O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B12450155.png)
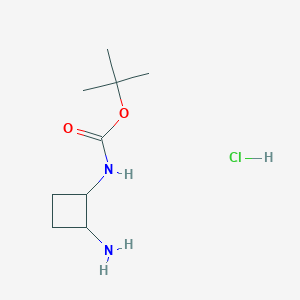
![(2Z)-2-[(4-chlorophenyl)imino]-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B12450166.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450173.png)

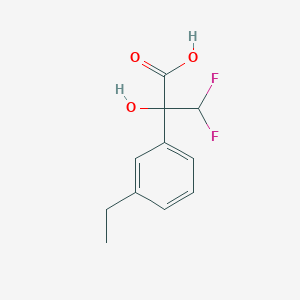

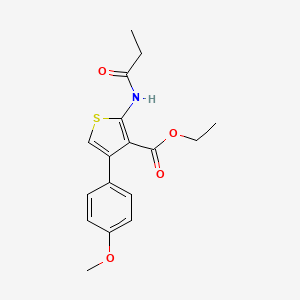
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B12450227.png)
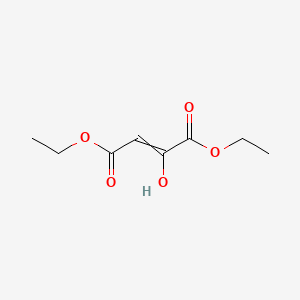
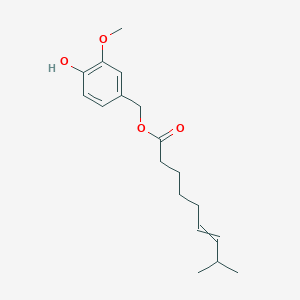
![4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12450254.png)
